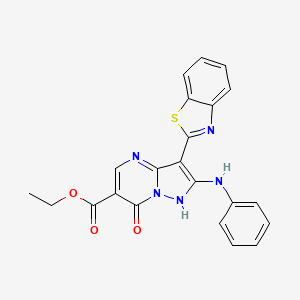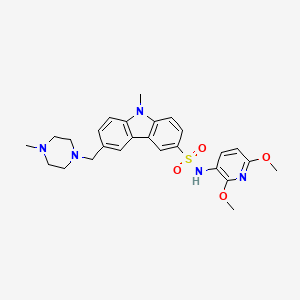
Antitumor agent-71
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-71 is a compound known for its antiproliferative activity against various tumor cell lines. It exhibits significant potential as an antitumor agent by inhibiting tubulin polymerization, which is crucial for cell division. This compound has shown promising results in preclinical studies, making it a subject of interest in cancer research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-71 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These steps are crucial for introducing functional groups that enhance the compound’s antitumor activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process and reduce costs .
化学反応の分析
Types of Reactions: Antitumor agent-71 undergoes various chemical reactions, including:
Oxidation: This reaction is used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to reduce specific functional groups, enhancing the compound’s stability.
Substitution: This reaction involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antitumor activity. These derivatives are often tested for their efficacy against various cancer cell lines .
科学的研究の応用
Antitumor agent-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tubulin polymerization inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new antitumor drugs and formulations
作用機序
The primary mechanism of action of antitumor agent-71 involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound targets specific molecular pathways involved in cell division, making it an effective antitumor agent .
類似化合物との比較
Paclitaxel: Another well-known tubulin polymerization inhibitor used in cancer therapy.
Vincristine: A compound that also targets microtubules and is used in chemotherapy.
Docetaxel: Similar to paclitaxel, it inhibits tubulin polymerization and is used to treat various cancers.
Uniqueness: Antitumor agent-71 is unique in its specific molecular structure, which allows for more targeted inhibition of tubulin polymerization. This specificity reduces the likelihood of side effects compared to other similar compounds. Additionally, this compound has shown efficacy against a broader range of tumor cell lines, making it a versatile candidate for cancer therapy .
特性
分子式 |
C26H31N5O4S |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
N-(2,6-dimethoxypyridin-3-yl)-9-methyl-6-[(4-methylpiperazin-1-yl)methyl]carbazole-3-sulfonamide |
InChI |
InChI=1S/C26H31N5O4S/c1-29-11-13-31(14-12-29)17-18-5-8-23-20(15-18)21-16-19(6-9-24(21)30(23)2)36(32,33)28-22-7-10-25(34-3)27-26(22)35-4/h5-10,15-16,28H,11-14,17H2,1-4H3 |
InChIキー |
LFFQEYRXOGSKSZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)S(=O)(=O)NC5=C(N=C(C=C5)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


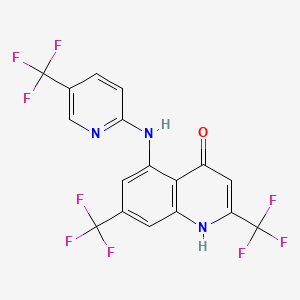
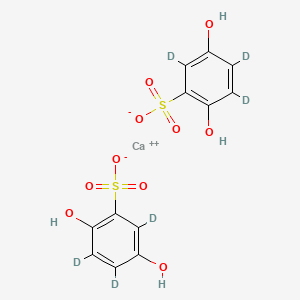
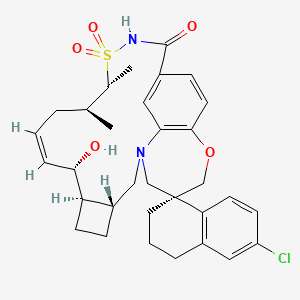
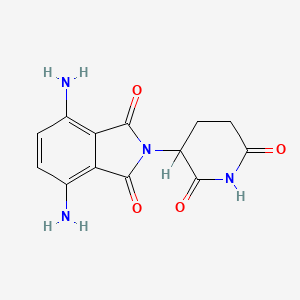
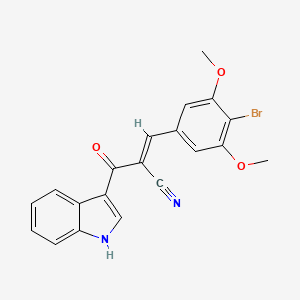
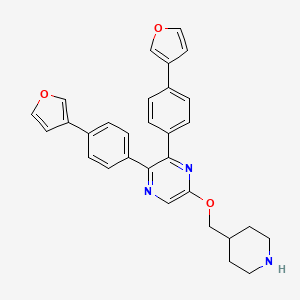

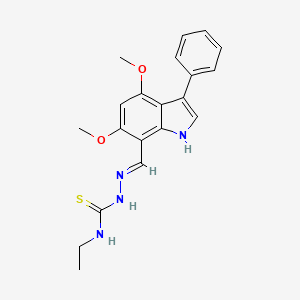
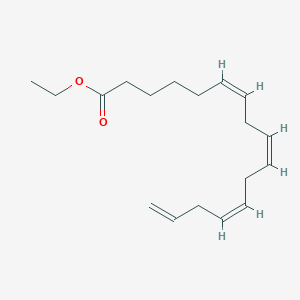
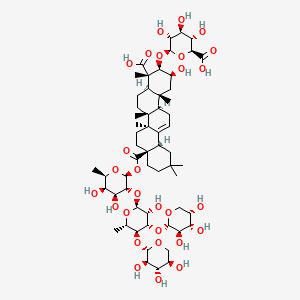
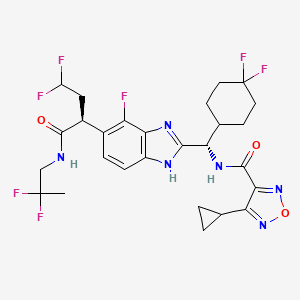
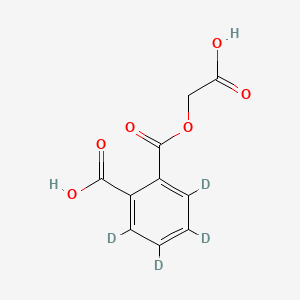
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
